molecular formula C21H17Br2ClN2O B108425 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol CAS No. 327026-16-4

1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

Cat. No.: B108425
CAS No.: 327026-16-4
M. Wt: 508.6 g/mol
InChI Key: IODZDMBFIXBRBA-UHFFFAOYSA-N
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Description

1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is a complex organic compound that features both aniline and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. A possible synthetic route could include:

    Nitration and Reduction: Starting with carbazole, nitration followed by reduction can introduce amino groups at desired positions.

    Halogenation: Bromination of the carbazole derivative to introduce bromine atoms at the 3 and 6 positions.

    Coupling Reaction: Coupling of the halogenated carbazole with 2-chloroaniline through a suitable linker, such as a propanol derivative, under basic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery and development.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroanilino)-3-(carbazol-9-yl)propan-2-ol: Lacks bromine atoms, potentially altering its reactivity and applications.

    1-(2-Bromoanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol: Substitution of chlorine with bromine may affect its chemical properties.

Uniqueness

1-(2-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol is unique due to the presence of both chloroaniline and dibromocarbazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Br2ClN2O/c22-13-5-7-20-16(9-13)17-10-14(23)6-8-21(17)26(20)12-15(27)11-25-19-4-2-1-3-18(19)24/h1-10,15,25,27H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODZDMBFIXBRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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